molecular formula C20H25ClN6O3 B1679876 Purvalanol B CAS No. 212844-54-7

Purvalanol B

カタログ番号: B1679876
CAS番号: 212844-54-7
分子量: 432.9 g/mol
InChIキー: ZKDXRFMOHZVXSG-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Purvalanol B is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that are critical regulators of the eukaryotic cell cycle . It is a 2,6,9-trisubstituted purine compound that was developed to exhibit enhanced potency and selectivity . The inhibitor fits snugly into the ATP-binding site of CDK2, with its 3-chloro-4-carboxyanilino group at the N6 position contributing significantly to its high binding affinity and low nanomolar inhibitory activity (IC50 of 6 nM against CDK2/cyclin A) . This potent inhibition disrupts cell cycle progression, making it a valuable tool for studying cell cycle mechanisms . In research applications, this compound is primarily used to investigate CDK-driven processes in various disease models. It has demonstrated significant anti-proliferative effects in cancer research, where it can induce cell cycle arrest . Beyond oncology, this compound has emerged as a important compound for studying parasitic diseases. Interestingly, while it was designed to inhibit human CDKs, affinity chromatography studies revealed that its major binding protein in extracts from protozoan parasites like Plasmodium falciparum (malaria), Leishmania , and Toxoplasma is often casein kinase 1 (CK1) . This interaction inhibits parasite growth, and studies on P. falciparum have shown that this compound treatment significantly reduces the ability of late-stage trophozoites to form multinucleated schizonts . The compound has also been used to create more effective analogs, such as the dansylated derivative VMY-1-103, which shows improved cellular uptake and enhanced apoptosis-inducing activity . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

2-chloro-4-[[2-[[(2R)-1-hydroxy-3-methylbutan-2-yl]amino]-9-propan-2-ylpurin-6-yl]amino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN6O3/c1-10(2)15(8-28)24-20-25-17(16-18(26-20)27(9-22-16)11(3)4)23-12-5-6-13(19(29)30)14(21)7-12/h5-7,9-11,15,28H,8H2,1-4H3,(H,29,30)(H2,23,24,25,26)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKDXRFMOHZVXSG-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC(=C(C=C3)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201317921
Record name Purvalanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212844-54-7
Record name Purvalanol B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=212844-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Purvalanol B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201317921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

合成経路と反応条件

プルバノロールは、複数段階のプロセスによって合成できます。一般的な方法の1つは、プリン誘導体と適切なアニリン誘導体の反応です。例えば、プルバノロールBは、プリンと3-クロロアニリンを塩基の存在下で反応させることによって合成できます。 この反応は、一般的に低温でジメチルホルムアミド(DMF)などの溶媒中で行われます .

工業生産方法

プルバノロールの工業生産には、同様の合成経路が使用されますが、より大規模です。 このプロセスは、より高い収率と純度のために最適化されており、最終製品が厳しい品質基準を満たすことを保証するために、高性能液体クロマトグラフィー(HPLC)などの高度な精製技術がしばしば使用されます .

化学反応の分析

反応の種類

プルバノロールは、次を含むさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、プルバノロールの酸化は、さまざまな酸化誘導体を生成できますが、置換反応は、幅広い置換プルバノロール化合物を生成できます .

科学的研究の応用

Cancer Research Applications

Induction of Apoptosis:
Purvalanol B has been shown to induce apoptosis in various cancer cell lines. For instance, studies indicate that combining this compound with Rapamycin significantly increases apoptotic effects in cancer cells .

Case Study - Prostate Cancer:
A study involving a dansylated analog of this compound demonstrated that it was more effective than this compound itself at inducing apoptosis in prostate cancer cells. This highlights the potential for developing derivatives of this compound with enhanced efficacy .

Antimalarial Research

Effects on Plasmodium falciparum:
Research has indicated that this compound affects the growth and developmental stages of Plasmodium falciparum, the parasite responsible for malaria. A study utilizing quantitative proteomics revealed that this compound treatment significantly reduced the ability of late-stage trophozoites to form multinucleated schizonts, a crucial step in the parasite's life cycle .

Quantitative Proteomic Analysis:
In this study, 518 proteins were identified in P. falciparum, with several proteins involved in redox homeostasis being up-regulated following treatment with this compound. This suggests an increase in oxidative stress within the parasite, which may contribute to its reduced viability .

Potential for Drug Resistance Studies

The application of quantitative proteomics not only aids in understanding the immediate effects of this compound but also serves as a predictive tool for assessing potential drug resistance development in P. falciparum. By analyzing changes in protein expression profiles post-treatment, researchers can identify early markers of resistance, potentially guiding future therapeutic strategies .

Summary Table of Applications

Application AreaSpecific EffectsKey Findings
Cancer ResearchInduces apoptosis and autophagyEnhanced effects when combined with Rapamycin
Prostate CancerMore effective derivatives induce apoptosisDansylated analog showed superior efficacy
Antimalarial ResearchInhibits P. falciparum growthReduces schizont formation; increases oxidative stress
Drug ResistancePredictive analysis of protein expression changesIdentifies early markers for resistance

作用機序

類似の化合物との比較

類似の化合物

プルバノロールの独自性

プルバノロールは、サイクリン依存性キナーゼに対する高い選択性と効力のためにユニークです。さまざまな癌細胞株でアポトーシスを効果的に誘導することが示されており、癌研究における貴重なツールとなっています。 さらに、ポリアミン分解経路などの特定のシグナル伝達経路を活性化できる能力は、他の類似の化合物とは異なります.

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 Purvalanol A
  • Structure: Shares a purine backbone with Purvalanol B but differs in substituents.
  • Potency: More potent against CDK1/cyclin B (IC50 = 4 nM vs. 6 nM for this compound) but less selective .
  • Applications: Synergizes with taxol to induce apoptosis in cancer cells , whereas this compound is prioritized in antiparasitic studies .
2.1.2 Roscovitine
  • Structure : An olomoucine-derived purine analogue.
  • Potency: Weaker CDK inhibitor (IC50 = ~700 nM for CDK1) with negligible activity against RSK kinases, unlike this compound .
  • Selectivity: Broad kinase inhibition, contrasting this compound’s CDK specificity .
2.1.3 Flavopiridol
  • Structure: Flavonoid-based pan-CDK inhibitor.
  • Potency: Inhibits CDK9 (IC50 = 100 nM) but lacks this compound’s nanomolar precision for CDK1/2 .
  • Mechanism: Non-ATP-competitive, unlike this compound’s ATP-site competition .

Selectivity and Kinase Profiling

Compound CDK1/cyclin B IC50 (nM) CDK2/cyclin A IC50 (nM) RSK Inhibition (No. of targets) Key Non-CDK Targets
This compound 6 6 5 RSK isoforms None (IC50 >1000 nM)
Purvalanol A 4 35 3 RSK isoforms MAPK, GSK-3β
Roscovitine 700 1,000 0 ERK1, JNK
Flavopiridol 100 100 N/A CDK9, P-TEFb

Mechanistic Divergence

  • Proteasome Modulation: Unique to this compound, which upregulates proteasome subunit C8 (2.1-fold, p = 0.0016) in P. falciparum, implicating oxidative stress responses .
  • ATP-Binding Pocket Interactions: this compound’s N6-purine hydrogen bonding is absent in Flavopiridol’s flavonoid structure .

Key Research Findings

Proteomic Impact: this compound treatment in P. falciparum alters 10 proteins (8 upregulated, 2 downregulated), including 40S ribosomal protein S6 (+2.2-fold) and RNA helicases (−1.5-fold) .

生物活性

Purvalanol B is a potent cyclin-dependent kinase (CDK) inhibitor that has garnered attention for its biological activities, particularly in cancer research. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cell viability, apoptosis induction, and its role in autophagy. The information is derived from various research studies and reviews to ensure a diversified perspective.

This compound primarily functions as an inhibitor of CDKs, which are crucial for cell cycle regulation. By inhibiting these kinases, this compound can induce cell cycle arrest and promote apoptosis in cancer cells.

  • CDK Inhibition : this compound selectively inhibits CDK1 and CDK2, leading to disruptions in cell cycle progression. This inhibition results in the accumulation of cells in the G2/M phase, ultimately causing cell death through apoptosis or necrosis .
  • ERK Pathway Modulation : Studies indicate that this compound affects the extracellular signal-regulated kinases (ERK1/2) pathway, which is involved in cell proliferation and survival. This modulation contributes to its antiproliferative effects .

Effects on Cell Viability

Research has demonstrated that this compound significantly reduces cell viability in various cancer cell lines. For instance:

  • HCT116 Colon Cancer Cells : An MTT assay revealed that treatment with 15 μM of this compound decreased cell viability by 25% after 24 hours and by 40% after 48 hours. This effect was associated with increased nuclear condensation and cell death .
  • Dose-Dependent Effects : The cytostatic effect of this compound was maintained over a period of 72 hours, indicating its potential as a therapeutic agent against cancer .

Apoptosis Induction

This compound has been shown to induce apoptosis through several pathways:

  • Cell Cycle Arrest : The compound increases the subG1 population in HCT116 cells over time, indicating apoptosis induction. Flow cytometric analysis confirmed this effect, with significant upregulation of pro-apoptotic proteins such as p53 after prolonged exposure .
  • ER Stress Activation : this compound activates endoplasmic reticulum (ER) stress pathways, leading to the upregulation of stress markers like BiP and CHOP. This activation is linked to autophagic processes that further contribute to cell death .

Autophagy Induction

In addition to apoptosis, this compound also induces autophagy in cancer cells:

  • Mechanistic Insights : The compound promotes autophagy through the activation of LC3 and Beclin-1 pathways. FACS analysis showed increased GFP-LC3 intensity following treatment, indicating enhanced autophagic flux .
  • Role of ER Stress : The induction of ER stress by this compound is linked to its ability to trigger autophagic responses. The degradation of p62 and cleavage of LC3 were observed early after treatment, suggesting a coordinated response between apoptosis and autophagy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
HCT116 Cell Line Study Demonstrated dose-dependent inhibition of cell viability and induction of apoptosis via ER stress activation .
ERK Pathway Analysis Showed that this compound modulates ERK signaling pathways, contributing to its antiproliferative effects .
Autophagy Induction Confirmed that this compound triggers autophagic processes alongside apoptosis in colon cancer cells .

Q & A

Q. How can researchers confirm Purvalanol B’s selectivity for CDK2 in kinase inhibition assays?

Q. What in vitro assays are recommended to evaluate this compound’s efficacy in inducing cell cycle arrest?

Use synchronized cell lines (e.g., MCF-7) treated with this compound and analyze cell cycle phases via flow cytometry (propidium iodide staining). Combine with Western blotting for CDK2 downstream targets (e.g., phosphorylated Rb protein). Include dose-response curves (0.1–10 µM) and triplicate replicates for statistical rigor .

Q. What controls are essential when using enantiomers like (S)-Purvalanol B in comparative studies?

Always include:

  • The racemic mixture of this compound.
  • A structurally unrelated CDK inhibitor (e.g., roscovitine) as a negative control.
  • Vehicle controls (e.g., DMSO) to rule out solvent effects. Validate enantiomeric purity via chiral HPLC and confirm activity differences using kinase activity assays .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for this compound across studies be resolved?

Contradictions often arise from assay conditions (e.g., ATP concentration, enzyme sources). To resolve:

  • Replicate experiments using identical buffer systems (e.g., 10 mM MgCl₂, 1 mM DTT).
  • Compare recombinant vs. native kinase sources.
  • Normalize data to internal controls (e.g., staurosporine as a pan-kinase inhibitor reference) .

Q. How to optimize assay conditions for this compound in heterogeneous cellular environments?

Address variability by:

  • Pre-treating cells with metabolic inhibitors (e.g., cycloheximide) to reduce protein turnover.
  • Using isogenic cell lines to minimize genetic drift.
  • Quantifying intracellular drug concentrations via LC-MS to correlate exposure with effect .

Q. How to design dose-response experiments for this compound while accounting for off-target effects?

  • Include a broad concentration range (0.1 nM–100 µM) to capture full efficacy and toxicity profiles.
  • Pair with kinome-wide profiling (e.g., KINOMEscan) to identify off-target kinases.
  • Use CRISPR-Cas9 CDK2-knockout cells to isolate CDK2-specific effects .

Q. How can batch-to-batch variability in this compound’s biological activity be addressed?

  • Source compounds from vendors providing Certificate of Analysis (CoA) with HPLC purity (>98%) and mass spectrometry validation.
  • Pre-test each batch in a standardized kinase inhibition assay (e.g., CDK2-cyclin A).
  • Store aliquots at -80°C under inert gas to prevent degradation .

Methodological Best Practices

  • Statistical Analysis: Report means ± SEM/SD and use two-tailed t-tests for comparisons. Justify sample sizes with power analysis .
  • Data Reproducibility: Include raw data in supplementary materials and detail instrument calibration protocols (e.g., plate reader wavelengths) .
  • Ethical Compliance: For in vivo studies, adhere to ARRIVE guidelines and obtain institutional animal care approvals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Purvalanol B
Reactant of Route 2
Purvalanol B

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。